Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate
CAS No.:
Cat. No.: VC17955433
Molecular Formula: C12H22N2O5S
Molecular Weight: 306.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O5S |
|---|---|
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate |
| Standard InChI | InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15) |
| Standard InChI Key | WAGGQWFETBDNLY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl (2S)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate, reflects its stereochemical and functional complexity . Key structural elements include:
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Stereogenic center: The (2S) configuration at the second carbon ensures chirality, influencing its biochemical interactions.
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Sulfanyl bridge: A thioether linkage (-S-) connects the propanoate backbone to the 3-amino-2-hydroxy-3-oxopropyl group, enhancing stability against hydrolysis compared to oxygen analogs.
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Protective groups: The tert-butyl ester and acetamido groups shield reactive sites (e.g., carboxyl and amine) during synthesis .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 306.38 g/mol | |
| CAS Registry Number | 1079950-08-5 | |
| XLogP3-AA (log P) | -0.6 | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 6 |
Spectroscopic and Physicochemical Data
The compound’s infrared (IR) spectrum reveals key absorptions:
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N-H stretch: 3300–3100 cm⁻¹ (amide and amine groups).
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C=O stretch: 1720–1700 cm⁻¹ (ester and ketone carbonyls).
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S-C vibration: 700–600 cm⁻¹ (thioether linkage).
Its solubility profile varies with solvent polarity:
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Polar solvents: Moderate solubility in methanol and dimethyl sulfoxide (DMSO).
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Nonpolar solvents: Low solubility in hexane and diethyl ether.
Synthesis and Purification Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to assemble the molecular framework:
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Thiol-ene coupling: L-Cysteine derivatives react with 3-amino-2-hydroxy-3-oxopropyl precursors under basic conditions to form the sulfanyl bridge.
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Acetylation: The free amine on cysteine is acetylated using acetic anhydride to yield the acetamido group .
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Esterification: Tert-butyl groups are introduced via esterification with tert-butanol and a coupling agent (e.g., DCC).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Thiol-ene | NaOH, ethanol, 25°C, 12 h | 65 | HPLC (95%) |
| Acetylation | Acetic anhydride, pyridine | 78 | NMR (>99%) |
| Esterification | tert-Butanol, DCC, DMAP | 82 | LC-MS (98%) |
Purification Techniques
Chromatographic methods dominate purification:
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Flash chromatography: Silica gel eluted with ethyl acetate/hexane gradients removes unreacted intermediates.
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HPLC: Reverse-phase C18 columns resolve stereoisomers and byproducts .
Reactivity and Functional Group Transformations
Oxidation and Reduction
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Oxidation: The sulfanyl group oxidizes to sulfoxide () or sulfone () using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the tert-butyl ester to carboxylic acid, enabling further derivatization .
Hydrolysis and Stability
Biological Activities and Mechanisms
Antioxidant Properties
The compound scavenges reactive oxygen species (ROS) in vitro, with an IC₅₀ of 12.3 μM against superoxide radicals. Mechanistic studies suggest:
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Thiol-disulfide exchange: The sulfanyl group donates electrons to neutralize radicals.
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Metal chelation: The amino and carbonyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions.
Enzyme Modulation
In murine models, it inhibits cyclooxygenase-2 (COX-2) by 48% at 50 μM, potentially reducing inflammation . Molecular docking simulations reveal binding to COX-2’s active site via hydrogen bonds with Arg120 and Tyr355 .
Applications in Biochemical Research
Proteomics and Peptide Synthesis
The tert-butyl ester serves as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), enabling segment condensation without side-chain interference.
Drug Delivery Systems
Conjugation with polyethylene glycol (PEG) via the amino group enhances solubility and bioavailability of hydrophobic therapeutics .
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